An In-depth Technical Guide to 4-Bromo-7-chlorobenzofuran
An In-depth Technical Guide to 4-Bromo-7-chlorobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The targeted introduction of halogen atoms onto this privileged structure offers a powerful tool for modulating its physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific dihalogenated benzofuran, 4-Bromo-7-chlorobenzofuran, a compound of interest for synthetic chemists and drug discovery scientists. Due to the limited availability of direct experimental data for this particular molecule in peer-reviewed literature, this document integrates established principles of benzofuran chemistry with predictive analyses based on analogous structures to offer a holistic and practical resource.
Core Compound Identity and Properties
4-Bromo-7-chlorobenzofuran is a polysubstituted heterocyclic compound featuring a benzofuran core with a bromine atom at the 4-position and a chlorine atom at the 7-position.
Chemical Structure:
Caption: Proposed synthetic workflow for 4-Bromo-7-chlorobenzofuran.
Plausible Experimental Protocol
Part 1: Synthesis of 7-Chlorobenzofuran
This part of the synthesis is based on well-established methods for benzofuran ring formation.
Step-by-Step Methodology:
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O-Alkylation: To a solution of 2-chloro-6-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.
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Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate.
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Cyclization: The crude ether can be subjected to intramolecular cyclization under various conditions. A common method involves heating with a dehydrating agent such as acetic anhydride or polyphosphoric acid.
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After the cyclization is complete (monitored by TLC), the reaction mixture is cooled and poured into ice-water.
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The product, 7-chlorobenzofuran, is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.
Causality behind Experimental Choices:
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The choice of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction between the phenoxide and ethyl bromoacetate.
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Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
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The intramolecular cyclization is an acid- or base-catalyzed condensation reaction, and the choice of reagent can influence the yield and purity of the final product.
Part 2: Regioselective Bromination of 7-Chlorobenzofuran
The introduction of a bromine atom at the 4-position requires careful consideration of the directing effects of the existing chloro and furan ring substituents. The furan oxygen is an activating, ortho-, para-director, while the chlorine at position 7 is a deactivating, ortho-, para-director. The electron-rich furan ring is expected to be the primary site of electrophilic attack.
Step-by-Step Methodology:
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Dissolve 7-chlorobenzofuran (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), and cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution. The reaction can be initiated with a radical initiator like AIBN or by light if necessary, although polar mechanisms are also common.
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Alternatively, molecular bromine (Br₂, 1.0 eq) in the presence of a mild Lewis acid catalyst (e.g., FeBr₃) can be used.
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Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 4-bromo-7-chlorobenzofuran.
Causality behind Experimental Choices:
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The 4-position is sterically accessible and electronically activated by the furan oxygen, making it a likely site for electrophilic substitution.
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NBS is a mild and selective brominating agent, often used to avoid over-halogenation.
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The use of a non-polar solvent and low temperature helps to control the reactivity and selectivity of the bromination reaction.
Chemical Reactivity and Potential Applications
The reactivity of 4-Bromo-7-chlorobenzofuran is dictated by the presence of the electron-rich furan ring and the two halogen substituents on the benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold for the development of novel bioactive molecules.
Reactivity Profile:
Caption: Potential reactivity pathways of 4-Bromo-7-chlorobenzofuran.
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Cross-Coupling Reactions: The bromine atom at the 4-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. [1]This allows for the introduction of a wide range of substituents, including aryl, vinyl, and amino groups, providing a facile route to diverse libraries of compounds for screening.
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Lithiation and Subsequent Electrophilic Quench: The bromine atom can undergo lithium-halogen exchange upon treatment with an organolithium reagent (e.g., n-BuLi). The resulting aryllithium species can then be reacted with various electrophiles to introduce a plethora of functional groups at the 4-position.
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Nucleophilic Aromatic Substitution: While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides, under forcing conditions or with specific catalysts, the chlorine or bromine atom could potentially be displaced by strong nucleophiles.
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Further Electrophilic Substitution: The furan ring remains susceptible to further electrophilic substitution, although the existing electron-withdrawing halogen atoms on the benzene ring will deactivate the system to some extent. The position of further substitution will be directed by the interplay of all substituents.
Potential Applications in Drug Discovery and Materials Science:
The halogenated benzofuran scaffold is of significant interest in medicinal chemistry due to the ability of halogen atoms to participate in halogen bonding, enhance metabolic stability, and improve membrane permeability. 4-Bromo-7-chlorobenzofuran could serve as a key intermediate for the synthesis of:
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Enzyme Inhibitors: The benzofuran core is present in many enzyme inhibitors. The specific substitution pattern of this molecule could be exploited to design selective inhibitors for various targets.
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Receptor Ligands: Modification of the 4- and 7-positions could lead to the development of potent and selective ligands for various receptors.
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Organic Electronic Materials: Polycyclic aromatic compounds are the building blocks for many organic electronic materials. Functionalized benzofurans could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 4-Bromo-7-chlorobenzofuran, the following data is predicted based on established spectroscopic principles and data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| H-2 | 7.6 - 7.8 |
| H-3 | 6.8 - 7.0 |
| H-5 | 7.2 - 7.4 |
| H-6 | 7.1 - 7.3 |
Justification for Predictions:
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¹H NMR: The protons on the furan ring (H-2 and H-3) are expected to be in the aromatic region, with H-2 typically downfield from H-3. The protons on the benzene ring (H-5 and H-6) will also be in the aromatic region, with their exact shifts influenced by the anisotropic effects of the adjacent halogen atoms.
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¹³C NMR: The carbon atoms of the benzofuran core will appear in the aromatic region of the ¹³C NMR spectrum. The carbons directly attached to the electronegative oxygen, bromine, and chlorine atoms (C-7a, C-4, and C-7) will be deshielded and appear at lower field.
Infrared (IR) Spectroscopy (Predicted):
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C-H stretching (aromatic): 3100-3000 cm⁻¹
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C=C stretching (aromatic): 1600-1450 cm⁻¹
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C-O-C stretching (furan ring): 1250-1050 cm⁻¹
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C-Br stretching: 600-500 cm⁻¹
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C-Cl stretching: 800-600 cm⁻¹
Mass Spectrometry (MS) (Predicted Fragmentation):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom, with peaks at M, M+2, and M+4. [2][3][4][5]Common fragmentation pathways would include the loss of a halogen atom (Br or Cl) and the fragmentation of the furan ring.
Safety and Handling
As a polyhalogenated aromatic compound, 4-Bromo-7-chlorobenzofuran should be handled with caution in a well-ventilated chemical fume hood. [6]Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Hazard Identification (Inferred):
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Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin. [6]* Skin and Eye Irritation: Expected to be an irritant to the skin and eyes. [6]* Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment and should be disposed of as hazardous waste according to institutional guidelines.
First Aid Measures:
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In case of skin contact: Immediately wash with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move the person into fresh air.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
4-Bromo-7-chlorobenzofuran represents a versatile and valuable building block for the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers multiple avenues for further functionalization, making it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While direct experimental data for this compound is limited, this guide provides a robust framework for its synthesis, predicts its key properties and reactivity, and outlines the necessary safety precautions for its handling. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.
References
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PubChem. 4-Bromo-7-chloro-1-benzofuran. [Link]
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ACS Publications. A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
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CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. [Link]
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